Isooctyl [(2,3-dihydroxypropyl)thio]acetate
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Overview
Description
Isooctyl [(2,3-dihydroxypropyl)thio]acetate is an organic compound with the molecular formula C13H26O4S. It is a colorless liquid with a density of 0.961 g/cm³ . This compound is known for its unique chemical structure, which includes an isooctyl group, a thioether linkage, and a dihydroxypropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl [(2,3-dihydroxypropyl)thio]acetate typically involves the esterification of isooctyl alcohol with [(2,3-dihydroxypropyl)thio]acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isooctyl [(2,3-dihydroxypropyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Isooctyl [(2,3-dihydroxypropyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isooctyl [(2,3-dihydroxypropyl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxypropyl moiety can form hydrogen bonds with active sites, while the thioether linkage may participate in redox reactions. These interactions modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Isooctyl acetate: Lacks the thioether and dihydroxypropyl groups.
[(2,3-dihydroxypropyl)thio]acetic acid: Lacks the isooctyl group.
Isooctyl thioacetate: Lacks the dihydroxypropyl group.
Uniqueness
Isooctyl [(2,3-dihydroxypropyl)thio]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54575-17-6 |
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Molecular Formula |
C13H26O4S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
6-methylheptyl 2-(2,3-dihydroxypropylsulfanyl)acetate |
InChI |
InChI=1S/C13H26O4S/c1-11(2)6-4-3-5-7-17-13(16)10-18-9-12(15)8-14/h11-12,14-15H,3-10H2,1-2H3 |
InChI Key |
SHQAGQOCMDSNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CSCC(CO)O |
Origin of Product |
United States |
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